

# In-Depth Technical Guide: Analogues of Tert-butyl 3-cyanomorpholine-4-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 3-cyanomorpholine-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of analogues related to **tert-butyl 3-cyanomorpholine-4-carboxylate**. This class of compounds, characterized by a substituted morpholine scaffold, holds significant interest in medicinal chemistry due to the versatile nature of the morpholine ring as a pharmacophore.[1][2][3] This document details potential synthetic routes, physicochemical properties of related compounds, and discusses the structure-activity relationships that may guide future drug discovery efforts.

## Core Compound and its Significance

**Tert-butyl 3-cyanomorpholine-4-carboxylate** is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a nitrile group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The morpholine moiety is a privileged structure in drug design, known to improve the pharmacokinetic properties of molecules.[2][4] The introduction of a nitrile group, a versatile functional group found in numerous pharmaceuticals, can enhance binding affinity to biological targets and improve metabolic stability.[5] The strategic placement of the cyano group at the 3-position of the morpholine ring presents a unique scaffold for exploring novel therapeutic agents.

## Physicochemical Properties of Related Analogues

While specific data for **tert-butyl 3-cyanomorpholine-4-carboxylate** is not readily available in public literature, the properties of closely related analogues can provide valuable insights. The following table summarizes the computed physicochemical properties of N-Boc-3-cyanopiperidine, a key structural analogue.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	210.27 g/mol	[6]
XLogP3	1.3	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	2	[6]
Exact Mass	210.136827821	[6]
Monoisotopic Mass	210.136827821	[6]
Topological Polar Surface Area	53.3 Å <sup>2</sup>	[6]
Heavy Atom Count	15	[6]
Complexity	285	[6]

## Synthesis of 3-Cyanomorpholine and Piperidine Analogues

A direct, detailed experimental protocol for the synthesis of **tert-butyl 3-cyanomorpholine-4-carboxylate** is not prominently described in the literature. However, established synthetic methodologies for related 3-substituted morpholines and piperidines can be adapted. Two plausible synthetic strategies are outlined below.

### Synthesis via Dehydration of a Primary Amide

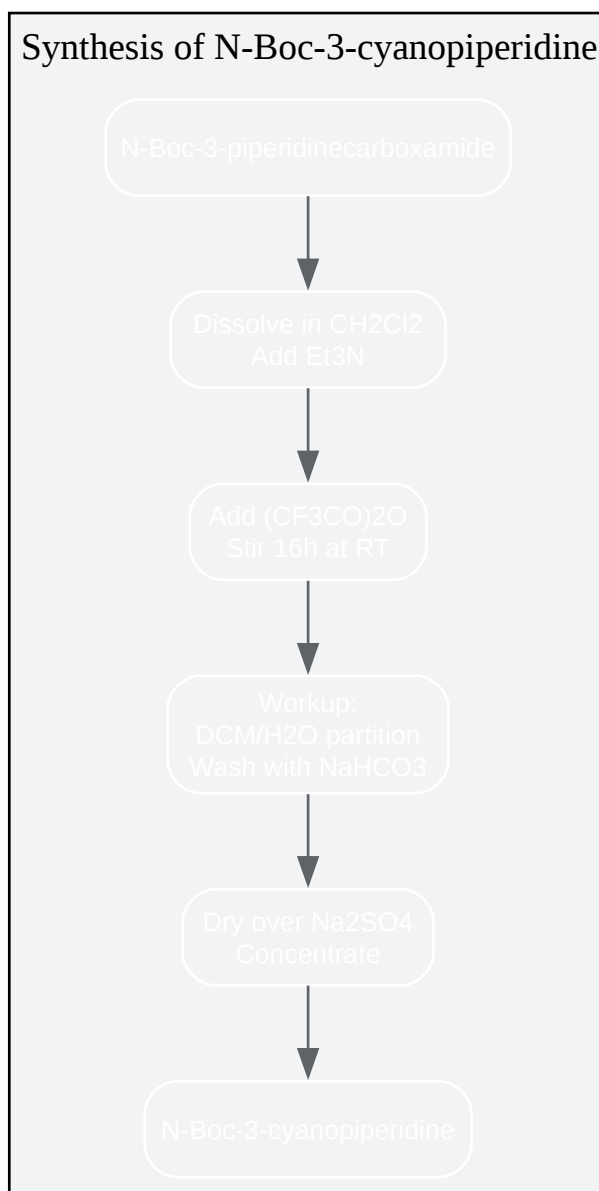
One common method for the preparation of nitriles is the dehydration of a primary amide. This approach can be applied to the synthesis of N-Boc-3-cyanopiperidine and could be adapted for the morpholine analogue.<sup>[7]</sup>

Experimental Protocol: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate<sup>[7]</sup>

- Starting Material: tert-butyl 3-carbamoylpiperidine-1-carboxylate.
- Reagents: Anhydrous methylene chloride, triethylamine, and trifluoroacetic anhydride.
- Procedure:
  - Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous methylene chloride.
  - Add triethylamine to the solution.
  - Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 16 hours.
  - After the reaction is complete, partition the mixture between dichloromethane and water.
  - Wash the organic phase with a saturated sodium bicarbonate solution.
  - Dry the organic phase over anhydrous sodium sulfate.
  - Concentrate the organic phase under reduced pressure to yield the product.

DOT Script for Synthesis Workflow:

## Synthesis of N-Boc-3-cyanopiperidine



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Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

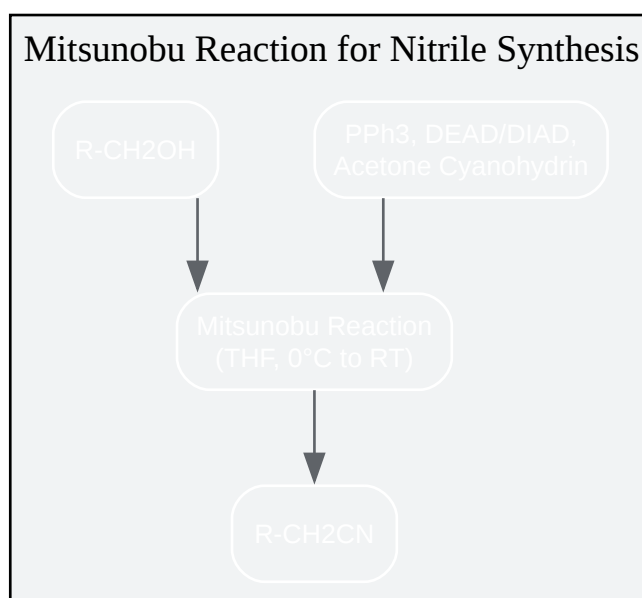
## Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of a primary alcohol to a nitrile, proceeding with an inversion of stereochemistry.<sup>[1][2][8]</sup> This strategy could be employed to synthesize the target compound from a tert-butyl 3-hydroxymethylmorpholine-4-carboxylate precursor.

## General Experimental Protocol: Mitsunobu Conversion of Alcohol to Nitrile[8]

- Starting Material: A primary alcohol (e.g., tert-butyl 3-hydroxymethylmorpholine-4-carboxylate).
- Reagents: Triphenylphosphine (PPh<sub>3</sub>), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin.
- Procedure:
  - Dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in a suitable solvent like anhydrous tetrahydrofuran (THF).
  - Cool the reaction mixture to 0°C.
  - Slowly add DEAD or DIAD dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
  - Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration.
  - The filtrate is then concentrated and the crude product purified by column chromatography.

DOT Script for Mitsunobu Reaction:



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Caption: General scheme of the Mitsunobu reaction.

## Structure-Activity Relationship (SAR) Insights

While specific SAR studies on **tert-butyl 3-cyanomorpholine-4-carboxylate** are not available, general principles from related morpholine and piperidine derivatives can be extrapolated.

- **Substitution at the 3-Position:** The introduction of substituents at the 3-position of the morpholine ring has been shown to significantly influence biological activity. For instance, alkyl substitutions at this position have been reported to increase anticancer activity by improving binding affinity to targets like mTOR.[9] The presence of a polar and sterically demanding group like a nitrile at this position could lead to novel interactions with biological targets.
- **The Role of the Nitrile Group:** The nitrile group is a key pharmacophore in many approved drugs. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for target engagement. Furthermore, its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.[5]

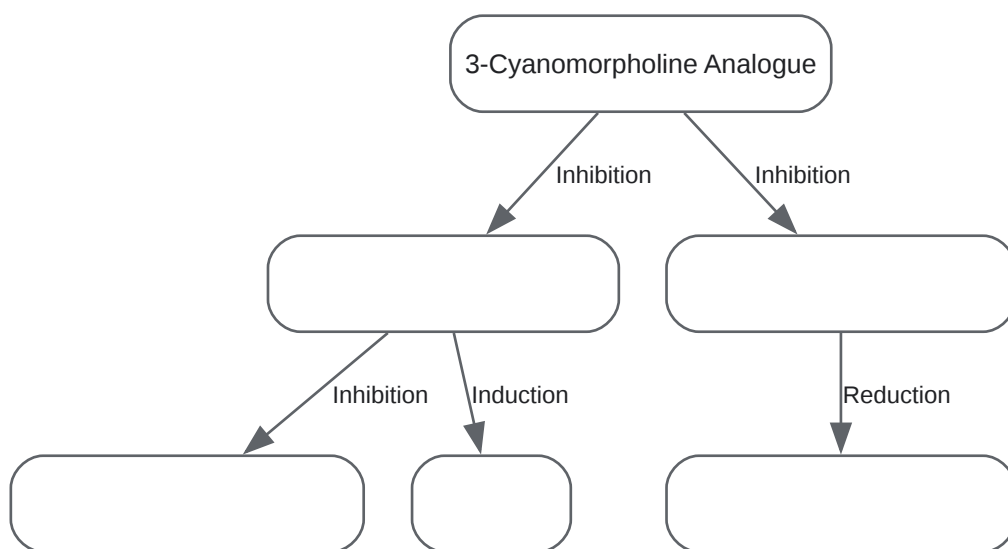
- **N-Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In the context of biological evaluation, it is often a precursor to the free amine, which may be the active form of the molecule. However, the bulky Boc group can also influence the molecule's properties, such as lipophilicity and cell permeability.

## Potential Biological Activities and Signaling Pathways

Given the prevalence of the morpholine scaffold in bioactive compounds, analogues of **tert-butyl 3-cyanomorpholine-4-carboxylate** could exhibit a range of pharmacological activities.

- **Anticancer Activity:** Morpholine derivatives have been extensively investigated as anticancer agents, with some compounds showing potent inhibitory activity against kinases such as PI3K and mTOR.<sup>[9][10]</sup> The specific substitution pattern on the morpholine ring is critical for determining the target selectivity and potency.
- **Neurodegenerative Diseases:** The morpholine scaffold is also found in compounds targeting enzymes implicated in neurodegenerative diseases, such as cholinesterases and secretases.<sup>[11]</sup> SAR studies have highlighted the importance of specific substitutions for achieving high inhibitory activity.
- **Antimicrobial and Antifungal Activity:** Various morpholine derivatives have demonstrated significant antimicrobial and antifungal properties.

DOT Script for Potential Signaling Pathway Involvement:



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Caption: Potential signaling pathways modulated by 3-cyanomorpholine analogues.

## Conclusion and Future Directions

**Tert-butyl 3-cyanomorpholine-4-carboxylate** and its analogues represent a promising class of compounds for further investigation in drug discovery. The combination of the privileged morpholine scaffold with a strategically placed nitrile group offers the potential for novel compounds with desirable pharmacological and pharmacokinetic properties. Future research should focus on the development of efficient and stereoselective synthetic routes to access a variety of 3-substituted morpholine analogues. Subsequent biological evaluation against a panel of relevant targets, guided by the SAR principles outlined in this guide, will be crucial for identifying lead compounds with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. Detailed mechanistic studies will then be required to elucidate the specific signaling pathways through which these compounds exert their effects.

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